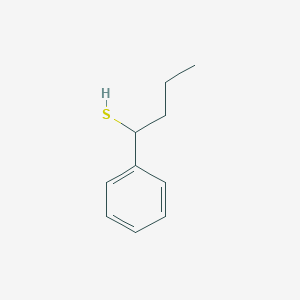

![molecular formula C10H8BrF3O2S B12120473 Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B12120473.png)

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le benzoate d'éthyle 3-bromo-5-[(trifluorométhyl)sulfanyl] est un composé organique de formule moléculaire C10H8BrF3O2S. Il se caractérise par la présence d'un atome de brome, d'un groupe trifluorométhyle et d'un groupe sulfanyl liés à un ester benzoïque.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du benzoate d'éthyle 3-bromo-5-[(trifluorométhyl)sulfanyl] implique généralement les étapes suivantes :

Bromation : La matière première, l'acide 3-[(trifluorométhyl)sulfanyl]benzoïque, est bromée à l'aide de brome ou de N-bromosuccinimide (NBS) en présence d'un catalyseur tel que le fer ou un initiateur radicalaire.

Estérification : Le produit bromé est ensuite estérifié avec de l'éthanol en présence d'un catalyseur acide fort comme l'acide sulfurique ou l'acide p-toluènesulfonique pour former l'ester éthylique.

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :

Bromation en vrac : utilisation d'une addition contrôlée de brome ou de NBS.

Estérification continue : dans un réacteur avec un mélange efficace et un contrôle de la température pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions : Le benzoate d'éthyle 3-bromo-5-[(trifluorométhyl)sulfanyl] peut subir diverses réactions chimiques, notamment :

Substitution nucléophile : L'atome de brome peut être remplacé par des nucléophiles tels que des amines, des thiols ou des alcoolates.

Oxydation : Le groupe sulfanyl peut être oxydé en sulfoxyde ou en sulfone à l'aide d'oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le groupe ester peut être réduit en alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes :

Substitution nucléophile : Réactifs tels que l'azoture de sodium, le thiolate de potassium ou le méthylate de sodium dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.

Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou acide m-chloroperbenzoïque dans le dichlorométhane.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou le tétrahydrofurane (THF).

Principaux produits :

Substitution : Formation de 3-azido-5-[(trifluorométhyl)sulfanyl] benzoate, de 3-thio-5-[(trifluorométhyl)sulfanyl] benzoate, etc.

Oxydation : Formation de benzoate d'éthyle 3-bromo-5-[(trifluorométhyl)sulfinyl] ou de benzoate d'éthyle 3-bromo-5-[(trifluorométhyl)sulfonyl].

Réduction : Formation d'alcool 3-bromo-5-[(trifluorométhyl)sulfanyl]benzylique.

Applications De Recherche Scientifique

Le benzoate d'éthyle 3-bromo-5-[(trifluorométhyl)sulfanyl] a plusieurs applications en recherche scientifique :

Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.

Chimie médicinale : Étudié pour son potentiel en tant que bloc de construction dans la synthèse de composés biologiquement actifs, y compris les inhibiteurs enzymatiques et les modulateurs de récepteurs.

Science des matériaux : Utilisé dans la préparation de matériaux fonctionnels présentant des propriétés électroniques ou optiques spécifiques en raison de la présence de groupes trifluorométhyle et sulfanyl.

Études biologiques : Exploré pour ses effets sur divers systèmes biologiques, y compris son potentiel en tant qu'agent antimicrobien ou anticancéreux.

5. Mécanisme d'action

Le mécanisme par lequel le benzoate d'éthyle 3-bromo-5-[(trifluorométhyl)sulfanyl] exerce ses effets dépend de son application spécifique :

En synthèse organique : Agit comme un intermédiaire polyvalent, participant à diverses réactions pour former les produits souhaités.

En chimie médicinale : Peut interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, modulant leur activité par le biais d'interactions de liaison facilitées par ses groupes fonctionnels.

Dans les systèmes biologiques : Les groupes trifluorométhyle et sulfanyl peuvent améliorer la lipophilie et la stabilité métabolique du composé, influençant sa biodisponibilité et son activité.

Mécanisme D'action

The mechanism by which Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate exerts its effects depends on its specific application:

In organic synthesis: Acts as a versatile intermediate, participating in various reactions to form desired products.

In medicinal chemistry: May interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups.

In biological systems: The trifluoromethyl and sulfanyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.

Comparaison Avec Des Composés Similaires

Le benzoate d'éthyle 3-bromo-5-[(trifluorométhyl)sulfanyl] peut être comparé à d'autres composés similaires tels que :

Benzoate d'éthyle 3-bromo-5-(trifluorométhyl) : N'a pas le groupe sulfanyl, ce qui peut affecter sa réactivité et ses applications.

Benzoate d'éthyle 3-chloro-5-[(trifluorométhyl)sulfanyl] : La substitution du brome par le chlore peut modifier la réactivité et les propriétés physiques du composé.

Benzoate d'éthyle 3-bromo-5-[(trifluorométhyl)oxy] :

L'unicité du benzoate d'éthyle 3-bromo-5-[(trifluorométhyl)sulfanyl] réside dans la combinaison de ses groupes fonctionnels, qui confèrent une réactivité distincte et un potentiel d'applications diverses dans divers domaines de la recherche et de l'industrie.

Propriétés

Formule moléculaire |

C10H8BrF3O2S |

|---|---|

Poids moléculaire |

329.14 g/mol |

Nom IUPAC |

ethyl 3-bromo-5-(trifluoromethylsulfanyl)benzoate |

InChI |

InChI=1S/C10H8BrF3O2S/c1-2-16-9(15)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,2H2,1H3 |

Clé InChI |

LTTLQNWLFXOASP-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC(=CC(=C1)Br)SC(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)

![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)

![5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid](/img/structure/B12120465.png)

![5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B12120471.png)

![ethyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12120472.png)